molecular formula C9H15N3O2 B13189141 5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13189141
M. Wt: 197.23 g/mol
InChI Key: WQPROFMSBFAHDN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-dione derivative characterized by a 2-methylpropyl (isobutyl) group at the 1-position and an aminomethyl (-CH2NH2) substituent at the 5-position. Its molecular formula is C9H16N4O2, with a molecular weight of 224.25 g/mol.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-(aminomethyl)-1-(2-methylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-6(2)4-12-5-7(3-10)8(13)11-9(12)14/h5-6H,3-4,10H2,1-2H3,(H,11,13,14)

InChI Key

WQPROFMSBFAHDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=O)NC1=O)CN

Origin of Product

United States

Preparation Methods

Direct Amination of 5-Alkoxymethylpyrimidines

A key industrially relevant method involves converting 5-alkoxymethylpyrimidines directly into 5-aminomethyl derivatives using ammonia in the presence of catalysts, avoiding complicated reduction steps typically required for nitrile or formyl precursors. This method is described in a patented process focused on preparing 2-methyl-4-amino-5-aminomethylpyrimidine, a closely related intermediate:

  • Starting Material: 2-methyl-4-amino-5-alkoxymethylpyrimidines (alkoxy = C1-C6 alkyl, e.g., methyl or isopropyl).
  • Reaction Conditions: Treatment with ammonia (1–500 equivalents, preferably 25–250 equivalents) in an inert organic solvent or ammonia itself.
  • Catalysts: Lewis or Brønsted acids, particularly aluminum oxide (Al2O3).
  • Temperature: 50–400 °C, preferably 180–350 °C.
  • Outcome: High selectivity conversion of alkoxymethyl to aminomethyl side chain.

This process bypasses the need for hydrogenation or reductive amination, simplifying the preparation of the aminomethyl substituent on the pyrimidine ring.

Synthesis of 5-Alkoxymethylpyrimidines

The 5-alkoxymethylpyrimidines themselves are prepared from β-alkoxypropionitriles through multi-step transformations:

  • Formation of alkali metal enolates of α-formyl-β-alkoxypropionitriles by condensation with alkyl formates or carbonylation.
  • Alkylation to form enol ethers.
  • Condensation with acetamidine to close the pyrimidine ring.

This sequence provides a versatile route to substituted pyrimidines that can be further aminated as above.

Alternative Synthetic Approaches: Multicomponent Reactions (MCRs)

Multicomponent reactions have been explored as efficient, green, and economical methods for synthesizing tetrahydropyrimidine derivatives, including analogs of 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-dione, which share structural features with the target compound.

  • Method: Reaction of 6-amino-uracil with formaldehyde and aniline under ultrasonic irradiation in mixed aqueous-organic solvents (H2O/THF).
  • Conditions: Sonication for 3 hours with monitoring by TLC.
  • Advantages: Short reaction time, high yield, mild conditions, and simple work-up.
  • Applicability: This method can be adapted for the synthesis of substituted tetrahydropyrimidine-2,4-diones with various side chains, potentially including the 2-methylpropyl group after further functionalization.

Functionalization of the 1-Position: Introduction of 2-Methylpropyl Group

The 1-substitution on the pyrimidine ring with alkyl groups such as 2-methylpropyl is commonly achieved by alkylation of the pyrimidinedione nitrogen:

  • Reagents: Alkyl halides or tosylates (e.g., 2-methylpropyl bromide or tosylate).
  • Conditions: Reaction in polar aprotic solvents (e.g., DMF) with bases such as sodium bicarbonate and catalytic lithium iodide at moderate temperatures (50–80 °C).
  • Purification: Silica gel chromatography to isolate the N-alkylated product.
  • Notes: This method is well-established for 1-substituted pyrimidinediones and provides good yields with controlled regioselectivity.

Oxidation and Side-Chain Modifications

In some synthetic routes, oxidation or other functional group transformations are employed to adjust the oxidation state of the pyrimidine ring or side chains:

  • Use of m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane (DCM) for selective oxidation.
  • Solvent effects are critical, with non-hydrogen bond acceptor solvents (e.g., DCM, toluene) providing higher yields.
  • Reaction times and temperatures are optimized to avoid decomposition.

Though these methods are more relevant for analogs, they may be adapted for fine-tuning the oxidation state in the target compound synthesis.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents/Catalysts Yield/Remarks Reference
Synthesis of 5-alkoxymethylpyrimidines From β-alkoxypropionitriles via enolate formation and condensation Alkyl formates, acetamidine, alkali metal alkoxides Good yields; multi-step
Amination to 5-aminomethylpyrimidine Ammonia treatment with Lewis acid catalyst (Al2O3) at 180–350 °C NH3, Al2O3 catalyst, inert solvents High selectivity, industrially relevant
1-Position alkylation Alkyl halide/tosylate alkylation in DMF with NaHCO3, LiI catalyst 2-methylpropyl bromide, NaHCO3, LiI Good regioselectivity and yields
Multicomponent reaction (MCR) Ultrasonic-assisted reaction of 6-amino-uracil, formaldehyde, aniline 6-amino-uracil, formaldehyde, aniline Simple, economical, high yield
Oxidation (if needed) mCPBA oxidation in DCM or similar solvents mCPBA, DCM solvent Up to 75% yield; solvent choice critical

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents at positions 1 and 5 significantly influence solubility, reactivity, and intermolecular interactions. Key analogs include:

Table 1: Structural Comparison of Tetrahydropyrimidine-dione Derivatives
Compound Name Substituent (Position 1) Substituent (Position 5) Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-Methylpropyl Aminomethyl 224.25 High polarity; potential for hydrogen bonding
5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-... (EN300-386:198, ) 2,2,2-Trifluoroethyl Aminomethyl 287.71 (HCl salt) Enhanced solubility due to trifluoroethyl group
6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-... () 2-Methylpropyl 2-Chloroacetyl 254.33 Reactive chloroacetyl group; synthetic intermediate
5-Amino-1-[(2,2-difluorocyclopropyl)methyl]-... () Difluorocyclopropylmethyl Amino 217.17 Fluorinated; improved metabolic stability
6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-... () 2-Phenoxyethoxymethyl Ethyl 408.48 Aromatic substituent; crystal packing via N–H⋯O bonds

Key Observations :

  • Trifluoroethyl Group () : The trifluoroethyl analog exhibits higher solubility in polar solvents compared to the target compound’s isobutyl group, attributed to the electron-withdrawing fluorine atoms.
  • Chloroacetyl Group (): The chloroacetyl substituent introduces electrophilic reactivity, enabling nucleophilic substitution reactions, unlike the aminomethyl group in the target compound.
  • Aromatic vs. Alkyl Substituents () : Aromatic substituents (e.g., 3,5-dimethylbenzyl) enhance π-π stacking and crystallinity, whereas alkyl groups like isobutyl prioritize lipophilicity.

Crystallographic and Stability Data

  • Crystal Packing (): Analogs with aromatic substituents (e.g., 3,5-dimethylbenzyl) form hydrogen-bonded dimers (N–H⋯O), stabilizing crystal lattices. The target compound’s aminomethyl group may similarly participate in intermolecular interactions.
  • Stability Considerations: Compounds with labile groups (e.g., chloroacetyl in ) require cold storage, whereas the target compound’s stable isobutyl/aminomethyl substituents suggest better shelf life.

Biological Activity

5-(Aminomethyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure allows it to exhibit a range of biological activities that make it a subject of interest in medicinal chemistry. This article discusses its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C₈H₁₃N₃O₂
  • Molecular Weight: Approximately 183.21 g/mol
  • Chemical Structure: The compound features a tetrahydropyrimidine ring with an amino group and a 2-methylpropyl substituent.

Biological Activities

Research indicates that this compound possesses significant biological activities:

  • Neuroprotective Properties: Studies have suggested that this compound may protect neuronal cells from damage due to oxidative stress and inflammation.
  • Anti-inflammatory Activity: It has been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response, which positions it as a potential candidate for treating inflammatory diseases.
  • Antiviral and Anticancer Effects: Derivatives of this compound have demonstrated efficacy against various viral infections and cancer cell lines by interacting with specific biological targets.

The mechanism through which this compound exerts its effects involves several biochemical pathways:

  • Enzyme Inhibition: The compound acts as an inhibitor of COX enzymes and has shown favorable binding affinities with HIV-1 protease in molecular docking studies.
  • Cell Cycle Modulation: Research on related compounds has indicated potential effects on cell cycle regulation in cancer cells, contributing to their antiproliferative activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes:

  • Reactants: Urea and β-ketoesters.
  • Catalysts: Various catalysts can be used to facilitate the reaction.
  • Conditions: The reaction mixture is heated to promote cyclization.

This synthetic pathway can be optimized using continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneContains an amino group and a methyl substituentLacks the 2-methylpropyl group
5-Amino-1-(phenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneSubstituted with a phenyl groupPotentially different biological activities due to aromatic character
5-Amino-3-(methylsulfanyl)ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneFeatures a methylsulfanyl groupDifferent reactivity profiles due to sulfur substitution

The specific substitution pattern in this compound enhances its reactivity and potential for forming hydrogen bonds.

Case Studies

In vitro studies have demonstrated the following findings regarding the biological activity of this compound:

  • Antimicrobial Activity: The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
    • Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains.
    • Compounds derived from this structure exhibited MIC values as low as 0.20 mg/mL against Trichophyton mentagrophytes .
  • Cytotoxicity Studies: In studies involving tumor cell lines such as HeLa and MDA-MB-231:
    • Compounds derived from this scaffold demonstrated promising anticancer activity with effective inhibition of cell proliferation .

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